1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity .
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Another related compound with a single trifluoromethyl group at the para position.
Uniqueness: 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H8F6O3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-9(18)6-3-7(19-10(12,13)14)5-8(4-6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
ZJIYIFYZPXHKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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